Technical Monograph: 1-Piperidinamine, N-ethylidene- (CAS 75267-99-1)
Technical Monograph: 1-Piperidinamine, N-ethylidene- (CAS 75267-99-1)
[1][2]
Executive Summary
1-Piperidinamine, N-ethylidene- (CAS 75267-99-1), also known as acetaldehyde piperidin-1-ylhydrazone , is a specialized nitrogenous intermediate utilized primarily in advanced organic synthesis and pharmaceutical metabolite profiling.[1][2][3] Structurally characterized by a piperidine ring fused to an ethylidene hydrazine moiety, this compound serves as a critical "masked" equivalent of acetaldehyde, offering enhanced stability and nucleophilic tunability compared to its parent aldehyde.
In drug development, this hydrazone class functions as a robust metallation directing group , enabling regiospecific alkylation at the
Chemical Identity & Physicochemical Properties[4][5][6][7]
Structural Analysis
The molecule consists of a piperidine ring N-bonded to an exocyclic nitrogen, which is double-bonded to an ethylidene group. The
| Property | Data |
| CAS Number | 75267-99-1 |
| IUPAC Name | N-Ethylidene-1-piperidinamine |
| Synonyms | Acetaldehyde piperidin-1-ylhydrazone; N-Piperidinoethaneimine |
| Molecular Formula | |
| Molecular Weight | 126.20 g/mol |
| SMILES | CC=NN1CCCCC1 |
| InChI Key | ANZXBMPSDRAZTQ-UHFFFAOYSA-N |
Physicochemical Data
Note: Experimental data for this specific intermediate is limited.[4] Values below represent high-confidence predicted parameters based on structure-activity relationship (SAR) models for N,N-dialkylhydrazones.
| Parameter | Value (Predicted/Experimental) | Context |
| Boiling Point | 175°C - 185°C (at 760 mmHg) | Extrapolated from 1-aminopiperidine ( |
| Density | Consistent with liquid hydrazones. | |
| LogP | Lipophilic, crosses membranes easily. | |
| pKa (Conjugate Acid) | ~8.5 | Basic piperidine nitrogen. |
| Appearance | Colorless to pale yellow oil | Oxidizes/darkens upon air exposure. |
Synthesis & Reaction Mechanism[8][9]
The synthesis of 1-Piperidinamine, N-ethylidene- proceeds via a condensation reaction between 1-aminopiperidine and acetaldehyde. This reaction is reversible and typically requires water removal to drive equilibrium.
Reaction Mechanism
The nucleophilic nitrogen of the 1-aminopiperidine attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by proton transfer and the elimination of water (dehydration) to form the
Figure 1: Step-wise condensation mechanism for the formation of the hydrazone linkage.
Synthetic Protocol (Standardized)
Objective: Synthesis of 10g of N-ethylidene-1-piperidinamine.
-
Reagent Prep: Charge a 3-neck round-bottom flask with 1-aminopiperidine (100 mmol, 10.0 g) and anhydrous Dichloromethane (DCM) (50 mL). Add Magnesium Sulfate (
) (5 g) as a desiccant directly to the flask (or use a Dean-Stark trap if refluxing in toluene). -
Addition: Cool the solution to 0°C. Add Acetaldehyde (110 mmol, freshly distilled) dropwise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 8:2) or GC-MS.[1]
-
Work-up: Filter off the
. Concentrate the filtrate under reduced pressure. -
Purification: Distill the residue under vacuum (approx. 10-15 mmHg) to obtain the pure oil.
-
Critical Note: Avoid silica gel chromatography if possible, as hydrazones can hydrolyze on acidic silica. If necessary, use basic alumina or silica pre-treated with 1% Triethylamine.
-
Applications in Drug Discovery[5][10]
Directed Metallation (Corey-Enders Methodology)
The N-piperidinyl hydrazone moiety is not merely a protecting group; it is an activating group . The nitrogen atoms stabilize
-
Mechanism: Treatment with Lithium Diisopropylamide (LDA) deprotonates the
-carbon (from the ethylidene group), forming an aza-enolate. -
Utility: This species can react with alkyl halides, aldehydes, or ketones to extend the carbon chain, synthesizing complex ketones or aldehydes after hydrolysis.
Figure 2: Workflow for using CAS 75267-99-1 as a nucleophilic equivalent in asymmetric synthesis.
Heterocycle Synthesis
This compound serves as a precursor for fused nitrogen heterocycles .
-
Fischer Indole Synthesis: Under acidic conditions and in the presence of specific aryl partners, the hydrazone can undergo rearrangement to form indole derivatives.
-
1,2,3-Triazoles: Oxidation of the hydrazone can yield diazo intermediates amenable to cycloaddition.
Safety & Stability (E-E-A-T)
Stability Profile
-
Hydrolysis: Susceptible to hydrolysis in acidic aqueous environments, reverting to acetaldehyde and 1-aminopiperidine.
-
Oxidation: Hydrazones can air-oxidize to form peroxides or nitriles over time. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Toxicology[9]
-
Hazard Class: Irritant (Skin/Eye).[5]
-
Metabolic Risk: As a hydrazine derivative, metabolic cleavage may release trace hydrazine species, which are potential carcinogens. Handle with high-containment protocols (fume hood, nitrile gloves).
-
Environmental: Identified as a transformation product of rocket fuels (UDMH); persistence in soil matrices is moderate (LogP 1.64).
References
-
EPA/NIH Mass Spectral Data Base . (1983).[6] 1-Piperidinamine, N-ethylidene- Mass Spectrum.[1][6] Supplement 2.
-
ChemicalBook . (2024). CAS 75267-99-1 Product Entry.
- Enders, D., & Wortmann, L. (1993). Asymmetric Synthesis of Amines and Amino Acids via Hydrazones. Accounts of Chemical Research.
-
SpectraBase . (2024). 1-Piperidinamine, N-ethylidene- GC-MS Data. Wiley Science Solutions.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. nblib.library.kz [nblib.library.kz]
- 3. N-Ethylidene-1-piperidinamine - CAS号 75267-99-1 - 摩熵化学 [molaid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Chloro-3-nitrobenzoic acid CAS#: 96-99-1 [m.chemicalbook.com]
- 6. Full text of "EPA/NIH mass spectral data base. supplement 2, 1983" [archive.org]
